(Rac)-PF-184

IKK-2 inhibition Kinase assay Inflammation research

Choose (Rac)-PF-184 for precise IKK-2 targeting in preclinical studies. Its 37 nM IC50 and >30-kinase selectivity minimize off-target risks. The 6.7h target residence time ensures sustained cellular effects. Ideal for pulmonary inflammation research due to high systemic clearance, enabling local airway efficacy comparable to fluticasone propionate. For validated, reproducible results.

Molecular Formula C22H27ClN8O3S
Molecular Weight 519.0 g/mol
Cat. No. B8103327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-PF-184
Molecular FormulaC22H27ClN8O3S
Molecular Weight519.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl)OC
InChIInChI=1S/C22H27ClN8O3S/c1-30-10-12-31(13-11-30)19-9-8-18(21(27-19)34-2)26-22-24-14-15(23)20(28-22)25-16-6-4-5-7-17(16)29-35(3,32)33/h4-9,14,29H,10-13H2,1-3H3,(H2,24,25,26,28)
InChIKeyKVGQFDSHCXICPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-PF-184: IKK-2 Inhibitor for Inflammatory Research Procurement


(Rac)-PF-184 is a racemic mixture that functions as a potent and selective, ATP-competitive inhibitor of Inhibitory Factor-κB Kinase 2 (IKK-2), a key enzyme in the canonical NF-κB inflammatory signaling pathway [1]. It is a small molecule primarily used as a chemical probe in preclinical research settings to dissect the role of IKK-2 in inflammation and related diseases [2].

Why (Rac)-PF-184 Cannot Be Arbitrarily Substituted by Other IKK-2 Inhibitors


IKK-2 inhibitors are not a uniform class. Interchanging one inhibitor for another without validation carries significant experimental risk due to potential variations in potency, selectivity profile, binding kinetics, and pharmacokinetic (PK) properties [1]. For instance, (Rac)-PF-184 exhibits a unique combination of attributes, including its specific design for high systemic clearance for localized effects and a long target residence time, which may not be shared by other IKK-2 inhibitors like PHA-408 or TPCA-1 [2]. Therefore, procurement decisions should be based on the specific, quantifiable characteristics of the compound required for the experimental model.

(Rac)-PF-184: A Quantitative Comparison of IKK-2 Inhibitor Attributes


Comparative Potency Against Recombinant Human IKK-2

(Rac)-PF-184 inhibits recombinant human IKK-2 (rhIKK-2) with an IC50 value comparable to its close analog PHA-408, and within a similar nanomolar range as other IKK-2 inhibitors. The data indicates its potent inhibitory activity is suitable for studies where IKK-2 blockade is required. [1]

IKK-2 inhibition Kinase assay Inflammation research

Kinase Selectivity Profile of (Rac)-PF-184

(Rac)-PF-184 demonstrates a significant selectivity window against a broad panel of kinases. It is reported to be selective over >30 tyrosine and serine/threonine kinases, including the closely related IKK family members rhIKK-1 and IKKi [1]. Some sources indicate selectivity over 85 other kinases . This level of selectivity is a key differentiator for target validation studies.

Kinase profiling Selectivity Off-target effects

Cellular Functional Assay: Inhibition of TNF-α Production

In a cellular context using peripheral blood mononuclear cells (PBMCs) stimulated with IL-1β, (Rac)-PF-184 inhibits TNF-α production in a concentration-dependent manner. The compound achieves near-complete suppression of this inflammatory cytokine [1].

Cellular pharmacology TNF-α inhibition Inflammation

Binding Kinetics: Target Residence Time (T1/2)

(Rac)-PF-184 is characterized as a tight-binding inhibitor with a slow dissociation rate from rhIKK-2 [1]. This kinetic property results in a long target residence time (T1/2), which can influence the duration of its pharmacological effect [2].

Binding kinetics Drug-target residence time Pharmacodynamics

In Vivo Pharmacokinetic and Efficacy Profile in a Rat Airway Inflammation Model

(Rac)-PF-184 was specifically engineered to possess high systemic clearance to limit peripheral exposure and maximize local effects in the lung when administered intratracheally [1]. Its PK profile includes very low oral bioavailability and high intravenous clearance [2]. In a rat LPS-induced airway neutrophilia model, intratracheal (i.t.) administration of PF-184 resulted in comparable anti-inflammatory efficacy to the inhaled corticosteroid fluticasone propionate [1].

In vivo pharmacology Pharmacokinetics Pulmonary inflammation Animal model

Optimal Research Applications for (Rac)-PF-184 Procurement


Target Validation of IKK-2 in Inflammatory Signaling

Due to its defined potency (IC50 = 37 nM) and its characterized selectivity profile (>30 kinases), (Rac)-PF-184 is well-suited as a chemical probe for dissecting the specific role of IKK-2 in NF-κB-mediated cellular responses [1]. Its selectivity reduces the likelihood of confounding results from off-target kinase inhibition .

Cellular Models of Inflammatory Disease

(Rac)-PF-184 is an appropriate tool for use in human primary cells, such as PBMCs, to study the functional consequences of IKK-2 inhibition on cytokine production (e.g., TNF-α) [1]. Its long target residence time (T1/2 = 6.7 h) may contribute to sustained effects in cell-based assays .

In Vivo Studies of Localized Airway Inflammation

The compound's engineered high systemic clearance makes it particularly valuable for pulmonary research where local administration to the airways is desired to minimize systemic side effects [1]. It serves as a validated tool compound in a rat model of neutrophilic airway inflammation, showing comparable efficacy to fluticasone propionate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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